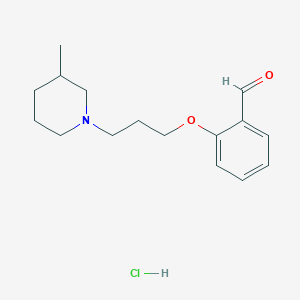

2-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde hydrochloride is a chemical compound with the molecular formula C16H23NO2·HCl and a molecular weight of 297.82 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde hydrochloride involves several steps. The primary synthetic route includes the reaction of 3-methylpiperidine with 3-chloropropanol to form 3-(3-methylpiperidin-1-yl)propanol. This intermediate is then reacted with 2-hydroxybenzaldehyde to yield 2-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid .

Chemical Reactions Analysis

2-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde hydrochloride undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Scientific Research Applications

2-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde hydrochloride is utilized in various scientific research fields:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: It is employed in the study of biological pathways and interactions.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde hydrochloride can be compared with other similar compounds, such as:

- 2-(3-(3-Methylpiperidin-1-yl)propoxy)benzyl alcohol

- 2-(3-(3-Methylpiperidin-1-yl)propoxy)benzoic acid These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications .

Biological Activity

2-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde hydrochloride is a chemical compound with significant potential in medicinal chemistry, particularly in the modulation of neurotransmitter systems. Its unique structure, characterized by a benzaldehyde moiety linked to a propoxy group and a 3-methylpiperidine, suggests various biological activities that warrant detailed exploration.

- Molecular Formula : C16H24ClNO2

- Molecular Weight : 299.83 g/mol

- IUPAC Name : 2-[3-(3-methylpiperidin-1-yl)propoxy]benzaldehyde; hydrochloride

The compound is synthesized through a multi-step organic reaction process, beginning with the reaction of 3-methylpiperidine with 3-chloropropanol, followed by a reaction with 2-hydroxybenzaldehyde, and finally converting it to its hydrochloride form using hydrochloric acid.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly through its binding affinity to histamine H3 receptors. This interaction is critical for understanding its potential therapeutic applications, especially in neuropharmacology.

Neurotransmitter Modulation

Research indicates that compounds similar to this compound have shown promise in modulating neurotransmitter systems. For instance, compounds with structural similarities have been investigated for their effects on:

- Histamine H3 Receptors : Potential antagonism leading to increased neurotransmitter release.

- Dopaminergic Systems : Implications in treating disorders such as depression and schizophrenia.

Cytotoxicity Studies

In vitro studies assessing the cytotoxic effects of related compounds have shown varied results depending on concentration and exposure time. For example, compounds structurally related to this compound were evaluated for cytotoxicity against IL-1β-induced OUMS27 cells. Results indicated minimal cytotoxicity at lower concentrations but moderate effects at higher concentrations (10 μg/mL for 24 hours) .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound against similar compounds:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| 4-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde | Similar propoxy and piperidine structure | Potential H3 antagonist |

| 1-[4-[3-(3-Methylpiperidin-1-yl)propoxy]phenyl]propan-1-one | Contains similar piperidine moiety | Investigated for antidepressant effects |

| 4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzaldehyde | Related structure with hydroxyl group | Impurity related to beta-blockers |

The distinct combination of functional groups in this compound may confer unique biological properties compared to these similar compounds, necessitating further research to elucidate these differences comprehensively.

Case Studies and Research Findings

Recent studies focusing on the biological activity of related compounds provide insights into their mechanisms:

- Histamine H3 Antagonism : A study demonstrated that compounds targeting histamine H3 receptors could enhance synaptic transmission and improve cognitive functions in animal models.

- Neuroprotective Effects : Research on related piperidine-based compounds has shown potential neuroprotective effects against oxidative stress-induced neuronal damage.

These findings underscore the importance of exploring the biological activity of this compound as a candidate for further pharmacological development.

Properties

IUPAC Name |

2-[3-(3-methylpiperidin-1-yl)propoxy]benzaldehyde;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2.ClH/c1-14-6-4-9-17(12-14)10-5-11-19-16-8-3-2-7-15(16)13-18;/h2-3,7-8,13-14H,4-6,9-12H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWJCNQNTAUMSMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)CCCOC2=CC=CC=C2C=O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.